molecular formula C2H3NaO2 B1627278 Acetic-1-(14)C acid, sodium salt CAS No. 993-04-4

Acetic-1-(14)C acid, sodium salt

Cat. No.: B1627278
CAS No.: 993-04-4
M. Wt: 84.026 g/mol
InChI Key: VMHLLURERBWHNL-UOEUYCPOSA-M
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Description

The compound features a 14C isotope specifically labeled at the 1-position (carboxylic carbon) of the acetate molecule, with a molecular weight of 82 and a concentration of 0.20 mCi/mL . Its primary application lies in tracking fatty acid biosynthesis, as the labeled carbon is incorporated into cellular lipids during acetyl-CoA metabolism. This makes it indispensable for in vitro and in vivo studies of lipid metabolism, particularly in cancer biology and enzymology research .

Properties

CAS No.

993-04-4

Molecular Formula

C2H3NaO2

Molecular Weight

84.026 g/mol

IUPAC Name

sodium;acetate

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+2;

InChI Key

VMHLLURERBWHNL-UOEUYCPOSA-M

SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

C[14C](=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Other CAS No.

993-04-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic-2-(14)C Acid, Sodium Salt (CAS 993-05-5)

  • Label Position : The 14C isotope is located at the 2-position (methyl carbon), distinguishing it from the 1-position labeling in Acetic-1-(14)C .
  • Molecular Weight : Reported as 70.02309 (C(14C)H3NaO2), though this conflicts with the expected molecular weight (~84 for sodium acetate with one 14C atom). This discrepancy may reflect an error in data sourcing or calculation .
  • Applications : The 2-position label directs the tracer toward pathways involving methyl group metabolism, such as the tricarboxylic acid (TCA) cycle or choline synthesis, rather than lipid biosynthesis .

Heptanoic-1-(14)C Acid, Sodium Salt (CAS 79243-08-6)

  • Structure : A seven-carbon fatty acid with 14C labeling at the 1-position (carboxylic carbon) .
  • Molecular Weight : 154.18 (C7H14O2·Na), significantly higher than acetate derivatives due to its longer alkyl chain .
  • Applications : Used in studies of β-oxidation and medium-chain fatty acid metabolism. Its extended carbon chain enables tracking of mitochondrial fatty acid degradation, unlike acetate’s role in biosynthesis .

Lactic Acid Sodium Salt

  • Structure: A three-carbon α-hydroxy acid salt.
  • Applications : Primarily used in pH buffering and glycolysis studies. The absence of isotopic labeling limits its utility in tracer experiments .

Valeric Acid (Pentanoic Acid)

  • Structure: A five-carbon carboxylic acid.
  • Applications : Studies on short-chain fatty acid receptors (e.g., FFAR3) and gut microbiota metabolism.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight Label Position Key Applications
Acetic-1-(14)C acid, Na salt - C2H3NaO2* 82 1 (carboxylic) Fatty acid biosynthesis
Acetic-2-(14)C acid, Na salt 993-05-5 C(14C)H3NaO2 70.02309 2 (methyl) TCA cycle, methyl tracking
Heptanoic-1-(14)C acid, Na salt 79243-08-6 C7H14O2·Na 154.18 1 (carboxylic) β-oxidation studies
Lactic acid, Na salt - C3H5NaO3 112.06 N/A Glycolysis, buffering

*Assumed formula based on sodium acetate structure.

Notes on Data Discrepancies and Limitations

  • Evidence gaps exist regarding specific activities and isotopic purity for compounds like Heptanoic-1-(14)C, necessitating verification from additional sources .

Preparation Methods

Reaction Mechanism and Reactants

The classical route to Acetic-1-(14)C acid, sodium salt involves a Grignard reaction between methylmagnesium iodide ($$ \text{CH}3\text{MgI} $$) and carbon-14-labeled carbon dioxide ($$ ^{14}\text{CO}2 $$). The mechanism proceeds via nucleophilic addition of the Grignard reagent to $$ ^{14}\text{CO}_2 $$, forming a carboxylate intermediate that is subsequently hydrolyzed to yield acetic-1-(14)C acid. Neutralization with sodium hydroxide converts the acid to its sodium salt.

$$
\text{CH}3\text{MgI} + ^{14}\text{CO}2 \rightarrow \text{CH}3^{14}\text{COO}^- \text{MgI}^+ \xrightarrow{\text{H}2\text{O}} \text{CH}3^{14}\text{COOH} \xrightarrow{\text{NaOH}} \text{CH}3^{14}\text{COO}^- \text{Na}^+
$$

Procedural Details

The reaction is conducted in anhydrous diethyl ether at $$-30^\circ \text{C}$$ to minimize side reactions and maximize radiochemical yield. After quenching with aqueous HCl, the crude product is purified via ion-exclusion chromatography using 0.01 N sulfuric acid, achieving radiochemical purity >97%. Specific activity is calibrated to 50–62 mCi/mmol by adjusting the $$ ^{14}\text{CO}_2 $$ concentration during synthesis.

Parameter Specification Reference
Solvent Diethyl ether
Temperature $$-30^\circ \text{C}$$
Radiochemical purity >97%
Specific activity 50–62 mCi/mmol (1,850–2,294 MBq/mmol)

Mechanochemical Synthesis Using Ball Milling

Sustainable Methodology

Quality Control and Characterization

Radiochemical Purity Assessment

High-performance liquid chromatography (HPLC) with a resin-based ion-exclusion column and 0.01 N $$ \text{H}2\text{SO}4 $$ mobile phase is the standard method for purity verification. Impurities, such as unreacted $$ ^{14}\text{CO}_2 $$ or degradation products, are quantified to ensure <3% contamination.

Comparative Analysis of Synthesis Methods

Criteria Traditional Grignard Mechanochemical Approach
Solvent volume 200–500 mL/g product 2.0 equiv.
Reaction time 6–12 hours 1–2 hours
Yield Not reported Up to 82% (analogous reactions)
Scalability Suitable for bulk production Limited by mill capacity
Environmental impact High solvent waste Near-solvent-free

Q & A

Q. How should researchers handle and store Acetic-1-(14)C acid, sodium salt to ensure experimental integrity?

this compound is a radiochemical requiring strict handling protocols:

  • Storage : Maintain at 4°C in a sealed glass ampoule to prevent degradation .
  • Safety : Ensure the lab holds a radioactive materials license for shipping and handling. Use shielding and monitor radiation exposure during experiments .
  • Solubility : Prepare solutions in distilled water (aqueous buffer) to avoid unintended pH shifts or isotopic dilution .

Q. How can the acidic/basic nature of sodium acetate salts be experimentally determined?

Use pH-based classification:

  • Dissolve the salt in distilled water and test with litmus paper or universal indicator.
  • Neutral salts (pH ~7): Formed from strong acid + strong base (e.g., NaCl).
  • Acidic salts (pH <7): Derived from strong acid + weak base (e.g., NH₄Cl).
  • Basic salts (pH >7): From weak acid + strong base (e.g., sodium acetate) .
  • Methodological Note: Calibrate pH measurements using standardized buffers to avoid false classifications .

Q. What are the primary applications of isotopic labeling in sodium acetate research?

14C-labeled sodium acetate is used to trace metabolic pathways:

  • Fatty acid biosynthesis : Incorporated into acetyl-CoA, enabling quantification of lipid synthesis rates in cell cultures .
  • Radioisotope detection : Use radiometric assays (e.g., liquid scintillation counting) to measure 14C uptake in target biomolecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data derived from 14C-labeled sodium acetate?

Common discrepancies arise from:

  • Isotopic dilution : Unlabeled endogenous acetate pools may dilute the tracer. Use kinetic modeling to adjust for pool sizes .
  • Compartmentalization : Mitochondrial vs. cytosolic acetate utilization can skew results. Combine with 13C-NMR or mass spectrometry for spatial resolution .
  • Control experiments : Include unlabeled controls and validate with orthogonal techniques (e.g., enzyme inhibition assays) .

Q. What methodological considerations are critical for designing time-resolved studies with 14C-labeled sodium acetate?

  • Pulse-chase experiments : Optimize pulse duration to ensure sufficient incorporation without saturating pathways. Terminate reactions with cold acetate or metabolic inhibitors .
  • Sampling frequency : Collect timepoints aligned with metabolic turnover rates (e.g., every 15–30 minutes for rapid pathways like glycolysis) .
  • Data normalization : Express results as specific activity (dpm/μmol) to account for variations in cell density or isotope concentration .

Q. How can the interaction between sodium acetate and complex matrices (e.g., aluminosilicate surfaces) be systematically studied?

  • pH-dependent adsorption : Use batch experiments to assess acetate binding at varying pH levels. Monitor free 14C-acetate via scintillation counting .
  • Surface characterization : Pair with FTIR or XPS to identify functional groups (e.g., Si–OH, Al–OH) involved in adsorption .
  • Competitive ions : Test interference from Na⁺ or other cations using ion chromatography .

Q. What strategies optimize literature searches for sodium acetate in interdisciplinary contexts?

  • Database filters : Use NIST Chemistry WebBook for structural data and reaction thermodynamics . Exclude unreliable sources (e.g., ) .
  • Keyword combinations : Search "sodium acetate" AND ("isotopic labeling" OR "metabolic tracing") AND ("pH effects" OR "adsorption") .
  • Citation tracking : Follow references from primary studies on acetate metabolism (e.g., lipid biosynthesis) to identify methodological gaps .

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